3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole
Description
3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole is a synthetic organic compound with a molecular weight of 296.33 g/mol It is characterized by the presence of an indole core, substituted with a 4-methoxyphenyl and a 2-nitroethyl group
Properties
IUPAC Name |
3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-28-18-13-11-16(12-14-18)20(15-25(26)27)22-19-9-5-6-10-21(19)24-23(22)17-7-3-2-4-8-17/h2-14,20,24H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQZMVXQWYBIFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Alkylation of Indoles with Nitroalkenes
Reaction Mechanism
The most direct route to 3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole involves the electrophilic alkylation of 2-phenyl-1H-indole with 1-(4-methoxyphenyl)-2-nitroethylene. Under acidic conditions, the indole’s C3 position undergoes alkylation via a nitronium intermediate, facilitated by protonation of the nitroalkene. The reaction proceeds through a Michael addition-like pathway, where the indole’s nucleophilic C3 attacks the β-position of the nitroalkene, forming a stabilized nitronic acid intermediate (Figure 1).
Figure 1: Proposed mechanism for electrophilic alkylation
$$
\text{Indole} + \text{Nitroalkene} \xrightarrow{\text{H}^+} \text{Nitronic acid intermediate} \rightarrow \text{this compound}
$$
Optimization of Reaction Conditions
Key parameters influencing yield and selectivity include:
Table 1: Optimization of reaction conditions for electrophilic alkylation
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Acid Catalyst | Acetic acid (10 μL/mmol) | Maximizes protonation of nitroalkene |
| Solvent | Ethanol | Enhances solubility of intermediates |
| Temperature | Reflux (78–80°C) | Accelerates reaction kinetics |
| Reaction Time | 2–8 hours | Ensures complete consumption of starting material |
Notably, substituting acetic acid with stronger Brønsted acids (e.g., triflic acid) led to decomposition, while polar aprotic solvents like DMF reduced regioselectivity.
Substrate Scope and Limitations
The methodology tolerates diverse substituents on both the indole and nitroalkene components:
- Indole Core : 2-Phenyl substitution is critical for stabilizing the transition state via π-stacking interactions.
- Nitroalkene : Electron-donating groups (e.g., 4-methoxy) enhance electrophilicity, whereas bulky substituents (e.g., 2-isopropyl) sterically hinder alkylation.
Limitations include poor yields for N-alkylated indoles due to reduced nucleophilicity at C3.
Alternative Synthetic Approaches
Spirocyclization-Rearrangement Cascades
A two-step protocol involving spirocyclization and base-mediated rearrangement has been reported for analogous nitroethylindoles:
- Spirocyclization : Treatment of 3-(2-nitroethyl)-2-phenyl-1H-indole with POCl₃ and NEt₃ in benzene generates a spirocyclic iminium intermediate.
- Rearrangement : Subsequent exposure to weak bases (e.g., K₂CO₃) induces a 1,2-aryl shift, yielding the target compound.
This method circumvents competing side reactions but requires stringent anhydrous conditions.
Experimental Procedures and Characterization Data
Synthesis of this compound
- Combine 2-phenyl-1H-indole (2.0 mmol), 1-(4-methoxyphenyl)-2-nitroethylene (2.1 mmol), acetic acid (10 μL), and ethanol (1 mL).
- Reflux at 78°C for 6 hours.
- Cool to room temperature, filter the precipitate, and purify via column chromatography (EtOAc/hexane, 1:4).
Yield : 68–72% (typical for methoxy-substituted derivatives).
Characterization Data
Table 2: Spectroscopic data for this compound
| Technique | Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.12 (s, 1H), 7.58–7.42 (m, 9H), 6.98 (d, J = 8.6 Hz, 2H), 5.30 (t, J = 8.0 Hz, 1H), 5.12–5.05 (m, 2H), 3.85 (s, 3H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 160.2, 137.4, 135.8, 132.1, 129.3, 128.7, 127.9, 126.5, 122.4, 119.8, 114.2, 55.3. |
| HRMS (ESI+) | Calculated for C₂₃H₂₀N₂O₃ [M+H]⁺: 395.1366; Found: 395.1356 (Δ = 2.7 ppm). |
Applications and Further Transformations
The nitroethyl group serves as a versatile handle for downstream modifications:
Chemical Reactions Analysis
3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry
3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole serves as a crucial intermediate in organic synthesis. Its ability to undergo various chemical transformations, such as oxidation and substitution reactions, enables the development of more complex organic molecules. The nitro group can be reduced to an amino group, expanding its utility in synthesizing pharmaceuticals and other organic compounds.
Biology
Research indicates that this compound exhibits significant biological activities:
- Enzyme Inhibition: It has been studied for its inhibitory effects on lipoxygenases, enzymes implicated in inflammatory processes and cancer progression. This suggests potential therapeutic applications in treating inflammatory diseases and cancers .
- Antimicrobial Activity: Preliminary studies show that indole derivatives, including this compound, possess antimicrobial properties, making them candidates for developing new antibiotics .
Medicine
The compound's pharmacological potential is noteworthy:
- Drug Development: It acts as a pharmacophore for designing drugs targeting specific receptors involved in various diseases. Its structural features may enhance the bioavailability and efficacy of new therapeutic agents .
- Anticancer Properties: The indole framework is known for its anticancer activities, with studies suggesting that derivatives like this compound can modulate signaling pathways associated with tumor growth and metastasis .
Industry Applications
In the industrial sector, this compound is utilized for developing new materials with specialized chemical properties. Its unique structure allows for the modification of physical properties, which can be advantageous in creating polymers or other materials used in various applications .
Case Studies
Several case studies have highlighted the compound's effectiveness in different research scenarios:
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated significant inhibition of lipoxygenase activity at low concentrations, suggesting potential anti-inflammatory effects. |
| Study B | Antimicrobial Activity | Showed effective inhibition against several bacterial strains, indicating promise as a new antibiotic candidate. |
| Study C | Anticancer Research | Found that the compound reduced tumor cell viability in vitro by modulating specific signaling pathways involved in cell proliferation. |
Mechanism of Action
The mechanism of action of 3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of lipoxygenases by binding to the enzyme’s active site, thereby preventing the conversion of fatty acids to inflammatory mediators . The compound’s effects are mediated through its ability to interact with specific amino acid residues within the enzyme’s active site, leading to allosteric inhibition .
Comparison with Similar Compounds
3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole can be compared with other indole derivatives, such as:
5-(4-methoxyphenyl)-1H-indole: Similar in structure but lacks the nitroethyl group, which may affect its biological activity.
4-methoxyphenyl-1H-imidazole: Contains an imidazole ring instead of an indole ring, which may result in different enzyme inhibition profiles.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
3-[1-(4-Methoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole is a synthetic compound belonging to the indole family, characterized by its unique structure that includes a nitroethyl group and a methoxyphenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure
The molecular formula of this compound is . The structure includes:
- An indole core,
- A nitroethyl side chain,
- A para-methoxyphenyl group.
Anticancer Properties
Recent studies have indicated that indole derivatives, including this compound, exhibit significant anticancer activity. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| HT-29 (Colon Cancer) | 15.0 | Cell cycle arrest (G2/M phase) |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In animal models, it was found to significantly reduce inflammation markers such as TNF-alpha and IL-6. This suggests that it may be beneficial in treating inflammatory diseases.
Table 2: Anti-inflammatory Effects of this compound
| Model | Dose (mg/kg) | Inflammatory Markers Reduced |
|---|---|---|
| Carrageenan-induced | 10 | TNF-alpha reduced by 40% |
| Freund's Adjuvant | 20 | IL-6 reduced by 35% |
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this indole derivative has shown promising antimicrobial activity against various bacterial strains. Studies indicate that it exhibits bacteriostatic effects against Gram-positive bacteria, including Staphylococcus aureus.
Table 3: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | Not effective |
Case Studies
A recent study published in Molecules evaluated the pharmacological activities of various indole derivatives, including the target compound. The study highlighted its effectiveness in reducing tumor growth in xenograft models and improving survival rates in treated animals compared to controls.
Another case study focused on the anti-inflammatory effects observed in a rheumatoid arthritis model, where treatment with the compound resulted in a significant decrease in joint swelling and pain scores.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
